molecular formula C18H14N4O3 B2674462 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1357972-93-0

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2674462
CAS No.: 1357972-93-0
M. Wt: 334.335
InChI Key: RDTATBGABOWTHG-UHFFFAOYSA-N
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Description

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated systems could also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction could introduce additional functional groups or modify existing ones.

    Reduction: This reaction might be used to alter the oxidation state of the compound.

    Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione might be investigated for its potential biological activities. Quinazoline derivatives are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might also make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. For example, if it exhibits anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives, such as:

  • 4-anilinoquinazolines
  • 2,4-diaminoquinazolines
  • 6,7-dimethoxyquinazolines

Uniqueness

What sets 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups. The presence of the oxadiazole moiety and the phenyl group might confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-2-22-17(23)13-9-8-12(10-14(13)19-18(22)24)16-20-15(21-25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTATBGABOWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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